Cas no 14190-59-1 (1,3-thiazole-2-carboxylic acid)

1,3-thiazole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- Thiazole-2-carboxylic acid
- 1,3-Thiazole-2-carboxylic acid
- RARECHEM AL BE 0750
- 2-THIAZOLECARBOXYLIC
- 2-Carboxy-1,3-thiazole
- Thiazole-2- forMic acid
- thiazol-2-carboxylic acid
- 2-THIAZOLECARBOXYLIC ACID,THIAZOLE-2-CARBOXYLIC ACID
- Thiazole-2-carboxylic acid ,98%
- FT-0602281
- DTXSID30376402
- 2-THIAZOLECARBOXYLIC ACID
- BCP23473
- AKOS005169248
- W-201224
- MFCD02094169
- AC-22744
- thiazole carboxylic acid
- EN300-91129
- BB 0259709
- A19599
- AM20080317
- SY013089
- 14190-59-1
- IJVLVRYLIMQVDD-UHFFFAOYSA-N
- PS-3881
- CS-W019827
- STR04307
- thiazole-2-carboxylicacid
- thiazolecarboxylic acid
- AB10888
- SCHEMBL121301
- DB-010836
- STL558252
- BBL104235
- 1,3-thiazole-2-carboxylic acid
-
- MDL: MFCD02094169
- インチ: InChI=1S/C4H3NO2S/c6-4(7)3-5-1-2-8-3/h1-2H,(H,6,7)
- InChIKey: IJVLVRYLIMQVDD-UHFFFAOYSA-N
- ほほえんだ: S1C=CN=C1C(=O)O
計算された属性
- せいみつぶんしりょう: 128.98800
- どういたいしつりょう: 128.988
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 106
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.4A^2
- 疎水性パラメータ計算基準値(XlogP): 0.8
じっけんとくせい
- 密度みつど: 1.525
- ゆうかいてん: 95-118 °C
- ふってん: 310.6°C at 760 mmHg
- フラッシュポイント: 141.6℃
- 屈折率: 1.617
- すいようせい: Slightly soluble in water.
- PSA: 78.43000
- LogP: 0.84130
1,3-thiazole-2-carboxylic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: 36/37/38-22
- セキュリティの説明: S26
- リスク用語:R36/37/38
- セキュリティ用語:S26-36/37/39
- ちょぞうじょうけん:−20°C
1,3-thiazole-2-carboxylic acid 税関データ
- 税関コード:2934100090
- 税関データ:
中国税関コード:
2934100090概要:
2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%
1,3-thiazole-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T131973-100g |
1,3-thiazole-2-carboxylic acid |
14190-59-1 | 95% | 100g |
¥3180.90 | 2023-08-31 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB01531-25g |
1,3-thiazole-2-carboxylic acid |
14190-59-1 | 97% | 25g |
¥1070 | 2023-09-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB123722-100G |
1,3-thiazole-2-carboxylic acid |
14190-59-1 | 97% | 100g |
¥ 3,352.00 | 2023-04-03 | |
Key Organics Ltd | PS-3881-10MG |
1,3-Thiazole-2-carboxylic acid |
14190-59-1 | >95% | 10mg |
£63.00 | 2025-02-09 | |
Key Organics Ltd | PS-3881-10G |
1,3-Thiazole-2-carboxylic acid |
14190-59-1 | >95% | 10g |
£440.00 | 2025-02-09 | |
eNovation Chemicals LLC | D210281-5g |
THIAZOLE-2-CARBOXYLIC ACID |
14190-59-1 | 95% | 5g |
$263 | 2024-05-24 | |
eNovation Chemicals LLC | Y1103314-5g |
thiazole-2-carboxylic acid |
14190-59-1 | 95% | 5g |
$160 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1021199-10g |
Thiazole-2-carboxylic acid |
14190-59-1 | 98% | 10g |
¥403.00 | 2023-11-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T76850-100g |
Thiazole-2-carboxylic acid |
14190-59-1 | 100g |
¥4726.0 | 2021-09-07 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T76850-25g |
Thiazole-2-carboxylic acid |
14190-59-1 | 25g |
¥1036.0 | 2021-09-07 |
1,3-thiazole-2-carboxylic acid 関連文献
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A. Rossin,G. Giambastiani CrystEngComm 2015 17 218
-
2. 162. The action of thionyl chloride on 2 : 4-dimethylthiazole-5-carboxylic acidW. R. Boon J. Chem. Soc. 1945 601
-
3. 130. o-Mercapto-azo-compounds. Part X. Reactions of azobenzene-2-sulphenyl bromide and its derivatives with malonic acid, acetone, and acetophenoneA. Burawoy,A. Chaudhuri J. Chem. Soc. 1956 648
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4. 194. Chemistry of micrococcin P. Part IIIP. Brookes,R. J. Clark,A. T. Fuller,M. P. V. Mijovi?,James Walker J. Chem. Soc. 1960 916
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Rakhi Yadav,Dilkhush Meena,Kavita Singh,Rajdeep Tyagi,Yogesh Yadav,Ram Sagar RSC Adv. 2023 13 21890
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6. Index of subjects, 1944
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Jing-Huo Chen,Cheng-Hua Deng,Sheng Fang,Jian-Gong Ma,Peng Cheng Green Chem. 2018 20 989
-
8. 367. Thiazoles derived from chrysean and isoChryseanA. Adams,R. Slack J. Chem. Soc. 1956 1870
-
9. An infrared study of rotational isomerism in thiazole-2-carboxylatesPerry T. Kaye,G. Denis Meakins,Charles Willbe,Peter R. Williams J. Chem. Soc. Perkin Trans. 1 1981 2335
-
Jun Miyazaki,Hiroshi Takiyama,Munetaka Nakata RSC Adv. 2017 7 4960
関連分類
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Azoles Thiazolecarboxylic acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Azoles Thiazoles Thiazolecarboxylic acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
1,3-thiazole-2-carboxylic acidに関する追加情報
1,3-Thiazole-2-Carboxylic Acid (CAS No. 14190-59-1): A Comprehensive Overview
1,3-Thiazole-2-carboxylic acid, also known by its CAS registry number 14190-59-1, is a heterocyclic organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of thiazoles, which are five-membered aromatic rings containing sulfur and nitrogen atoms. The presence of the carboxylic acid group at the 2-position of the thiazole ring imparts unique chemical properties, making it a versatile building block for further functionalization and synthesis.
The structure of 1,3-thiazole-2-carboxylic acid is characterized by its aromaticity, which arises from the conjugation of the sulfur atom and the nitrogen atom within the ring. This aromaticity contributes to its stability and reactivity in various chemical reactions. The compound is commonly synthesized through methods such as cyclization reactions involving amino acids or other sulfur-containing precursors. Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for thiazole derivatives, including 1,3-thiazole-2-carboxylic acid.
One of the most notable applications of 1,3-thiazole-2-carboxylic acid is in the field of materials science, particularly in the development of advanced materials such as conductive polymers and metal-organic frameworks (MOFs). The carboxylic acid group allows for easy functionalization, enabling the incorporation of this compound into larger molecular architectures. For instance, researchers have utilized thiazole-based carboxylic acids to create MOFs with high surface areas and exceptional stability, which are promising for gas storage and catalytic applications.
Moreover, 1,3-thiazole-2-carboxylic acid has gained attention in drug discovery due to its potential as a bioactive molecule. The thiazole ring is a common structural motif in many pharmacologically active compounds, including antibiotics and antifungal agents. Recent studies have explored the ability of thiazole derivatives to inhibit enzymes associated with neurodegenerative diseases, such as β-secretase (BACE), making them promising candidates for therapeutic intervention.
In terms of environmental applications, thiazole-based compounds have been investigated for their role in degrading persistent organic pollutants (POPs). The unique electronic properties of thiazoles enable them to act as catalysts or mediators in oxidative degradation processes. For example, researchers have demonstrated that thiazole derivatives can enhance the photocatalytic degradation of organic pollutants under UV light, offering a sustainable solution for environmental remediation.
The synthesis and characterization of thiazole derivatives, including 1,3-thiazole-2-carboxylic acid, have been significantly advanced by modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These tools provide detailed insights into the molecular structure and bonding characteristics of the compound, facilitating further research into its properties and applications.
In conclusion, 1,3-thiazole-2-carboxylic acid (CAS No. 14190-59-1) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties make it an invaluable building block for synthesizing advanced materials and bioactive molecules. As research continues to uncover new functionalities and applications for this compound, its significance in both academic and industrial settings is expected to grow further.
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